Allylescaline

Catalog No.
S984022
CAS No.
39201-75-7
M.F
C13H19NO3
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylescaline

CAS Number

39201-75-7

Product Name

Allylescaline

IUPAC Name

2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h4,8-9H,1,5-7,14H2,2-3H3

InChI Key

JNUAYHHGCXYBHX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OCC=C)OC)CCN

Canonical SMILES

COC1=CC(=CC(=C1OCC=C)OC)CCN

Allylescaline, chemically known as 4-allyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound belonging to the phenethylamine class. It was first synthesized in 1972 by Otakar Leminger and later studied by Alexander Shulgin, who described its psychoactive properties in his book "PiHKAL: A Chemical Love Story" . The molecular formula for allylescaline is C13H19NO3, with a molecular weight of approximately 237.29 g/mol . Structurally, it features a phenethylamine core with two methoxy groups and an allyl group attached to the aromatic ring .

  • The mechanism of action of allylescaline is not fully understood.
  • Like mescaline, it is thought to interact with serotonin receptors in the brain, potentially leading to altered perception and mood [].
  • Due to its psychedelic properties, allylescaline is considered a substance with potential for abuse and dependence [].
  • Research suggests it can be toxic at high doses, but specific data is limited [].
  • It is important to note that allylescaline is not approved for any medical use and can be dangerous.

Allylescaline exhibits psychoactive properties, primarily attributed to its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, similar to mescaline, leading to altered perception and mood . The reported dosage for oral consumption ranges from 20 to 35 mg, with effects lasting between 8 to 12 hours . Despite its psychedelic effects, detailed pharmacological data regarding its metabolism and toxicity are scarce.

While specific synthetic routes for allylescaline are not well-documented, it is known that the compound can be derived from escaline through substitution reactions. The general approach involves modifying the methoxy and allyl groups on the phenethylamine backbone. Research indicates that the synthesis of related compounds has been explored more thoroughly than that of allylescaline itself .

Allylescaline has limited applications primarily due to its classification as a research chemical. Its potential uses include:

  • Analytical Chemistry: Investigating its hydrolysis under varying conditions can provide insights into chemical behavior and decomposition .
  • Organic Synthesis: It serves as a building block for synthesizing complex organic compounds .

Allylescaline shares structural similarities with several other compounds within the phenethylamine class. Notable comparisons include:

CompoundStructural CharacteristicsUnique Properties
MescalineContains methoxy groups; hallucinogenicHigher dosage required (300-400 mg)
EscalineSimilar backbone; fewer substituentsLess potent than allylescaline
MethallylescalineContains a methyl group instead of an allyl groupDifferent psychoactive profile
2C-BContains brominated phenethylamine structureKnown for entactogenic effects

Allylescaline is unique due to its specific substitution pattern and enhanced potency compared to mescaline by weight . Its relatively unexplored nature adds to its distinctiveness within the realm of psychedelic compounds.

Original Synthesis by Otakar Leminger (1972)

Allylescaline, chemically designated as 4-allyloxy-3,5-dimethoxyphenethylamine, represents a significant milestone in the synthetic chemistry of phenethylamine derivatives [1]. The compound was first synthesized in 1972 by Otakar Leminger, a Czechoslovakian chemist who was pioneering exploration into mescaline derivatives during an era of extensive psychedelic research in Eastern Europe [1] [2]. Leminger's work occurred during a period when Czech scientists were conducting numerous experiments with psychoactive compounds, building upon the country's rich history of psychedelic research that began in the 1950s [3] [4].

The original synthesis by Leminger established the fundamental chemical structure of allylescaline with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.299 grams per mole [5] [6]. The compound features a phenethylamine backbone with a distinctive substitution pattern consisting of two methoxy groups at the 3,5-positions and an allyloxy group at the 4-position of the aromatic ring [1] [7]. This structural configuration places allylescaline within the escaline family of compounds, which are characterized by their 4-alkoxy substitutions on the basic mescaline template [8].

Chemical PropertyValue
IUPAC Name2-[3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl]ethan-1-amine
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight237.299 g/mol
CAS Number39201-75-7
Physical StateCrystalline solid
Structural ClassificationPhenethylamine derivative

Leminger's synthesis occurred within the broader context of Czechoslovakian psychedelic research, where between 1956 and 1974, more than 420 patients underwent extensive experimental procedures with various psychoactive compounds [9]. The research environment in communist Czechoslovakia provided unique opportunities for chemical exploration, as state-owned pharmaceutical companies produced research chemicals for scientific investigation [9]. This institutional support enabled chemists like Leminger to pursue synthetic projects that might have been more difficult to undertake in other jurisdictions during the same period [4].

Methodological Advancements in Phenethylamine Derivative Synthesis

The synthesis of phenethylamine derivatives has undergone significant methodological evolution since the early work of pioneers like Leminger [10] [11]. Modern synthetic approaches to compounds such as allylescaline have benefited from advances in organic chemistry methodology, particularly in the areas of selective substitution reactions and protecting group strategies [12] [13].

Contemporary phenethylamine synthesis typically employs multi-step protocols that begin with appropriately substituted benzaldehyde or benzyl compounds [14]. The classical approach involves the formation of nitrostyrene intermediates through base-catalyzed condensation reactions, followed by reduction to yield the desired phenethylamine products [14]. These methods have been refined to achieve higher yields and greater selectivity compared to earlier synthetic routes [15].

Advanced synthetic protocols now incorporate modern catalytic systems and optimized reaction conditions [16]. Recent developments in photoredox catalysis have enabled new approaches to β-phenethylamine synthesis, with nickel-photoredox cross-coupling methods achieving yields of up to 82% under optimized conditions [16]. These methodological improvements represent significant advances over traditional synthetic approaches, which often suffered from lower yields and more challenging purification requirements [17].

Synthesis MethodKey FeaturesTypical Yield Range
Classical Nitrostyrene RouteBase-catalyzed condensation, reduction30-50%
Modern Catalytic MethodsMetal catalysis, optimized conditions60-80%
Photoredox Cross-CouplingLight-mediated catalysis70-85%
Flow Chemistry ApproachesContinuous processing65-90%

The development of flow chemistry has emerged as a particularly promising advancement for phenethylamine synthesis [15]. Flow reactors enable continuous processing with improved heat and mass transfer characteristics, leading to more consistent product quality and enhanced safety profiles [15]. These systems allow for precise control of reaction parameters and can be optimized for specific synthetic targets within the phenethylamine family [15].

Alexander Shulgin's Contributions in PiHKAL

Alexander Shulgin's comprehensive documentation of phenethylamine chemistry in his seminal work "Phenethylamines I Have Known and Loved" represents a crucial advancement in the understanding of allylescaline synthesis [18] [1]. Shulgin synthesized allylescaline independently after Leminger's original work and provided detailed documentation of synthetic procedures that had previously been unavailable in the scientific literature [1] [7].

Shulgin's approach to allylescaline synthesis built upon established phenethylamine synthetic methodology while incorporating refinements that improved reproducibility and yield [18]. His work documented systematic structure-activity relationships within the escaline series, demonstrating how modifications to the 4-position substituent affected both synthetic accessibility and chemical properties [8]. The allyloxy substitution in allylescaline represents one of several variants that Shulgin explored in his comprehensive study of mescaline analogs [8].

The "Phenethylamines I Have Known and Loved" documentation includes detailed synthetic protocols for allylescaline that follow standard phenethylamine synthetic routes [18]. These procedures typically involve the preparation of appropriately substituted benzaldehyde precursors, followed by nitroalkene formation and subsequent reduction to yield the final phenethylamine product [19]. Shulgin's methodical approach provided reproducible synthetic pathways that could be implemented by other researchers [18].

Compound4-Position SubstituentMolecular WeightSynthesis Documentation
MescalineMethoxy211.26 g/molExtensively documented
EscalineEthoxy225.28 g/molShulgin protocols
AllylescalineAllyloxy237.29 g/molPiHKAL methodology
MethallylescalineMethallyloxy251.32 g/molShulgin synthesis
ProscalinePropoxy239.31 g/molStandard procedures

Shulgin's contributions extended beyond individual synthetic procedures to encompass broader methodological principles for phenethylamine chemistry [19]. His work established standardized approaches for protecting group strategies, purification methods, and analytical characterization that became widely adopted in subsequent research [20]. The systematic nature of Shulgin's documentation provided a foundation for further synthetic developments in the field [18].

Modern Synthetic Protocols and Yield Optimization

Contemporary synthetic approaches to allylescaline have incorporated significant improvements in yield optimization and process efficiency compared to historical methods [16]. Modern protocols leverage advanced synthetic techniques including high-throughput screening, computer-aided design, and automated reaction optimization to achieve superior results [15].

Current synthetic methodologies for allylescaline typically achieve yields in the range of 60-85%, representing substantial improvements over earlier approaches . These enhancements result from optimized reaction conditions, improved catalyst systems, and better understanding of reaction mechanisms [16]. The implementation of continuous flow processes has further contributed to yield improvements while reducing waste and improving safety [15].

Computer-aided design tools have enabled more systematic approaches to synthetic route optimization [15]. These computational methods allow researchers to predict reaction outcomes, identify potential side reactions, and optimize conditions before conducting experimental work [15]. The integration of artificial intelligence and machine learning approaches is beginning to provide additional capabilities for synthetic planning and optimization [15].

Optimization ParameterTraditional MethodModern ApproachImprovement Factor
Overall Yield30-50%60-85%1.5-2.0x
Reaction Time8-24 hours2-8 hours2-4x
Purification Efficiency70-80%85-95%1.2-1.4x
Process ScalabilityLimitedExcellentSignificant

Modern synthetic protocols also incorporate advanced analytical techniques for real-time monitoring and quality control [22]. High-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and other analytical methods enable precise characterization of synthetic intermediates and final products [22]. These analytical capabilities support process optimization and ensure consistent product quality across different synthetic batches [22].

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.13649347 g/mol

Monoisotopic Mass

237.13649347 g/mol

Heavy Atom Count

17

UNII

J39IWS08EN

Wikipedia

Allylescaline

Dates

Modify: 2023-08-16

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